molecular formula C6H7ClN2 B1314056 4-Chloro-2,5-dimethylpyrimidine CAS No. 75712-74-2

4-Chloro-2,5-dimethylpyrimidine

Cat. No. B1314056
CAS RN: 75712-74-2
M. Wt: 142.58 g/mol
InChI Key: QOKSKBJSPUYZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5-dimethylpyrimidine is a chemical compound with the empirical formula C6H7ClN2. It has a molecular weight of 142.59 . It is a solid substance .


Synthesis Analysis

The synthesis of 2,4,6-trisubstituted pyrimidines, which could include 4-Chloro-2,5-dimethylpyrimidine, has been reported using commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material. The process involves sequential substitution under Suzuki conditions .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,5-dimethylpyrimidine can be represented by the SMILES string ClC(N=C©N=C1)=C1C . The InChI key for this compound is QOKSKBJSPUYZAL-UHFFFAOYSA-N .

Scientific Research Applications

Crystallization and Tautomerism Studies

  • Cation Tautomerism and Disorder in Pyrimidines: Pyrimidines, including derivatives like 4-Chloro-2,5-dimethylpyrimidine, play a significant role in biology and medicine. They are crucial in molecular recognition processes involving hydrogen bonding, which is essential for targeted drug actions. The study of their crystallization and tautomerism provides insights into these molecular interactions (Rajam et al., 2017).

Crystal Structure and Cocrystals Formation

  • Design of Cocrystals with Carboxylic Acids: Research on cocrystals involving 4-Chloro-2,5-dimethylpyrimidine has shown the formation of various structural motifs and hydrogen bonding patterns. These studies are significant for understanding the molecular interactions and designing new materials (Rajam et al., 2018).

Charge Transfer Complexation

  • Charge Transfer Complexation with Iodine: Studies have explored the interactions of 4-Chloro-2,5-dimethylpyrimidine as an electron donor with iodine, a sigma-electron acceptor. This research is crucial in understanding electronic absorption spectra and the formation of charge transfer complexes, which have potential applications in materials science (Rabie et al., 2007).

Ring Transformations in Reactions

  • Conversion to s-Triazines: Reactions involving 4-Chloro-2,5-dimethylpyrimidine can lead to ring transformations, forming s-triazine derivatives. This process is significant in the field of organic synthesis, offering pathways to create new compounds (Plas et al., 2010).

Molecular Interactions and Structure Analysis

  • Analysis of Molecular Interactions: Studies involving 4-Chloro-2,5-dimethylpyrimidine have contributed to understanding molecular interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental in the field of crystallography and material science (Li et al., 2009).

Pyrimidine Derivatives in Biological Studies

  • Biological Importance of Pyrimidine Derivatives: Pyrimidine derivatives, like 4-Chloro-2,5-dimethylpyrimidine, are essential components of nucleic acids. Research on these compounds contributes to our understanding of their biological significance and potential applications in medicine and pharmacology (Balasubramani et al., 2007).

Theoretical Calculations and Synthesis

  • Theoretical Studies and Synthesis: Computational studies and experimental synthesis of compounds involving 4-Chloro-2,5-dimethylpyrimidine provide insights into molecular characteristics and potential applications in various scientific fields (Ren et al., 2006).

DNA Cleavage Activity

  • DNA Cleavage Studies: Research on 4-Chloro-2,5-dimethylpyrimidine derivatives has explored their DNA cleavage activity, contributing to the field of biochemistry and molecular biology (Atay et al., 2018).

Safety and Hazards

4-Chloro-2,5-dimethylpyrimidine is classified as Acute Tox. 4 Oral according to the GHS classification . It’s recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Future Directions

There is ongoing research into the synthesis and potential applications of 4-Chloro-2,5-dimethylpyrimidine and related compounds. For example, a series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . This suggests potential future directions in the development of new synthesis methods and applications for these compounds.

properties

IUPAC Name

4-chloro-2,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKSKBJSPUYZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499337
Record name 4-Chloro-2,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,5-dimethylpyrimidine

CAS RN

75712-74-2
Record name 4-Chloro-2,5-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,5-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,5-dimethylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2,5-dimethylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2,5-dimethylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2,5-dimethylpyrimidine
Reactant of Route 6
4-Chloro-2,5-dimethylpyrimidine

Q & A

Q1: The research paper mentions that 4-chloro-2,5-dimethylpyrimidine undergoes a ring transformation when treated with potassium amide in liquid ammonia. What is the significance of this finding?

A1: This finding is significant for several reasons. Firstly, it demonstrates that 4-chloro-2,5-dimethylpyrimidine does not simply undergo a straightforward substitution reaction where the chlorine atom is replaced by an amino group. Instead, a more complex rearrangement takes place, leading to the formation of a six-membered s-triazine ring from the original six-membered pyrimidine ring. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.